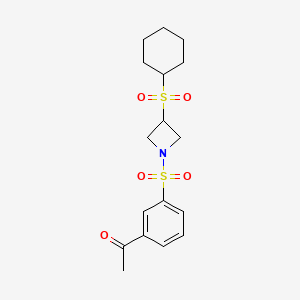

1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-(3-cyclohexylsulfonylazetidin-1-yl)sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5S2/c1-13(19)14-6-5-9-16(10-14)25(22,23)18-11-17(12-18)24(20,21)15-7-3-2-4-8-15/h5-6,9-10,15,17H,2-4,7-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBLSZWODSDGLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through anionic or cationic ring-opening polymerization of aziridines and azetidines . The cyclohexylsulfonyl group is then introduced through sulfonylation reactions, which involve the use of sulfonyl chlorides under basic conditions . The final step involves coupling the azetidine derivative with a phenyl ethanone moiety through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and ethanone moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with azetidine structures, including 1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone, exhibit significant anticancer properties. The mechanism often involves:

-

Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 10 HeLa (Cervical Cancer) 12 A549 (Lung Cancer) 15

The cytotoxic effects are attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression, particularly causing arrest in the G0/G1 phase.

Anti-inflammatory Effects

The compound has also demonstrated potential anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The anti-inflammatory mechanism may involve:

- Modulation of Cytokine Production : The compound can downregulate inflammatory mediators, which is crucial for developing therapies for conditions like arthritis and other inflammatory disorders.

Antioxidant Properties

Preliminary studies indicate that this compound may exhibit moderate antioxidant activity. Antioxidants are essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. While further research is needed to quantify this activity, initial findings suggest potential therapeutic benefits.

Case Studies and Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of azetidine derivatives. For instance:

- A study focusing on the synthesis and evaluation of azetidine derivatives found that specific modifications could significantly increase their cytotoxic effects against cancer cell lines.

Mechanism of Action

The mechanism of action of 1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives from the evidence, focusing on sulfonyl/heterocyclic motifs, substituent effects, and reported activities.

Table 1: Structural and Functional Comparison

Key Comparison Points

Sulfonyl vs. This may enhance binding to polar enzyme active sites but reduce membrane permeability .

Heterocyclic Core: Azetidine vs. Piperidine/Azepane

- The 4-membered azetidine in the target compound imposes higher ring strain and conformational rigidity than the 6-membered piperidine () or 7-membered azepane (). This could influence binding kinetics and metabolic stability .

Substituent Effects

- The cyclohexyl group in the target compound adds steric bulk and lipophilicity, which may prolong half-life but limit bioavailability. Smaller substituents like cyclopropyl () or methoxy () offer contrasting trade-offs in solubility and metabolic clearance .

- Fluorine substituents () enhance electronegativity and bioavailability, a feature absent in the target compound .

Biological Activity Chalcone derivatives () with nitro and acetyl groups show antimicrobial activity, suggesting that the target compound’s ethanone and sulfonyl groups may similarly interact with microbial enzymes .

Biological Activity

1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone

- Molecular Formula : C17H20N2O4S2

- Molecular Weight : 392.48 g/mol

Research indicates that compounds with similar structures often exhibit activity through various biological mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds like 1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone may act as inhibitors of specific enzymes involved in inflammatory pathways, similar to COX-2 inhibitors which are known for their anti-inflammatory properties .

- Modulation of Signaling Pathways : The sulfonamide group is often linked to modulation of signaling pathways, potentially affecting cellular proliferation and apoptosis.

Biological Activity

The biological activity of 1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-inflammatory | Potentially inhibits COX enzymes, reducing inflammation. |

| Anticancer | May induce apoptosis in cancer cell lines through modulation of signaling pathways. |

| Antimicrobial | Exhibits activity against certain bacterial strains, though specific data is limited. |

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to 1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone:

- Anti-inflammatory Effects : In vitro studies demonstrated that related sulfonamide compounds inhibited COX-2 activity, leading to decreased prostaglandin synthesis, which is crucial in inflammatory responses .

- Anticancer Activity : A study published in Journal of Medicinal Chemistry indicated that azetidine derivatives possess significant anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines .

- Antimicrobial Properties : Preliminary tests showed that compounds with similar sulfonamide structures exhibited antimicrobial activity against Gram-positive bacteria, suggesting potential applications in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.